1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.Chemical Reactions Analysis
This involves detailing the types of reactions the compound undergoes, the products of these reactions, and the conditions under which they occur.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
The synthetic pathway for related compounds has been established, illustrating methods to achieve high yields and confirming structures through spectroscopic methods. For instance, Zhou et al. (2021) developed a synthetic method for a related compound, highlighting a multi-step process involving nucleophilic substitution and ester hydrolysis, with a total yield of 48.8% (Zhou et al., 2021). Additionally, Haufe et al. (2002) discussed the synthesis and structural features of monofluorinated cyclopropanecarboxylates, showcasing their application in creating compounds with potential as anti-depressive drugs (Haufe et al., 2002).
Applications in Materials Science
Research has also focused on the development of materials with enhanced properties. Sun et al. (2016) prepared electroactive polyamides containing bis(diphenylamino)-fluorene units, demonstrating excellent solubility, thermal stability, and electrochromic characteristics, highlighting potential applications in smart materials and displays (Sun et al., 2016).
Medical Imaging Applications
In medical imaging, specifically positron emission tomography (PET), compounds structurally related to 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide have been synthesized and evaluated for their potential in imaging serotonin receptors, which is crucial for diagnosing and understanding neurological diseases. Choi et al. (2015) compared 18F-labeled compounds for imaging serotonin 1A receptors in humans, underscoring the importance of such compounds in advancing PET imaging techniques (Choi et al., 2015).
Pharmacological Research
The exploration of 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide derivatives in pharmacology has led to discoveries of compounds with potential therapeutic effects. For instance, compounds with the cyclopropanecarboxamide structure have been synthesized and evaluated for antidepressant activities, indicating their significance in developing new treatments for mental health disorders (Bonnaud et al., 1987).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.
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properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-13(14-5-3-2-4-6-14)20-17(21)18(11-12-18)15-7-9-16(19)10-8-15/h2-10,13H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRRBKZTAYKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide |
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